molecular formula C13H12N4O5S B215265 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one

2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one

Cat. No. B215265
M. Wt: 336.33 g/mol
InChI Key: YYLWCKSVZDAZSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one, also known as DNPSPP, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of pyrimidines, which are heterocyclic organic compounds that contain nitrogen atoms in their ring structure. DNPSPP has been extensively studied for its potential applications in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one involves the inhibition of enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its catalytic function, which ultimately leads to the inhibition of DNA synthesis.
Biochemical and Physiological Effects:
2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits the activity of enzymes involved in DNA synthesis, which can lead to cell death. Physiologically, 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one has been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful in the development of new drugs that target specific enzymes involved in disease processes. However, one limitation of 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one. One potential area of research is the development of new drugs that target specific enzymes inhibited by 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one. Another area of research is the study of the anti-inflammatory and antioxidant effects of 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one, which may have potential therapeutic applications in the treatment of various diseases. Additionally, further research is needed to fully understand the toxicity of 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one and its potential effects on human health.

Synthesis Methods

2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one can be synthesized using a multistep reaction process. The starting material for the synthesis is 2,4-dinitrophenylhydrazine, which is reacted with 6-propyl-2-thiouracil to form 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-2,4-dihydropyrimidine-5-carbaldehyde. This intermediate is then oxidized to form 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one.

Scientific Research Applications

2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one has been used in various scientific research applications, including the development of new drugs and the study of enzyme kinetics. This compound has been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. 2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one has also been used in the study of protein-ligand interactions and as a molecular probe for the detection of reactive oxygen species.

properties

Product Name

2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one

Molecular Formula

C13H12N4O5S

Molecular Weight

336.33 g/mol

IUPAC Name

2-(2,4-dinitrophenyl)sulfanyl-6-propyl-1H-pyrimidin-4-one

InChI

InChI=1S/C13H12N4O5S/c1-2-3-8-6-12(18)15-13(14-8)23-11-5-4-9(16(19)20)7-10(11)17(21)22/h4-7H,2-3H2,1H3,(H,14,15,18)

InChI Key

YYLWCKSVZDAZSS-UHFFFAOYSA-N

Isomeric SMILES

CCCC1=CC(=O)N=C(N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

SMILES

CCCC1=CC(=O)N=C(N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CCCC1=CC(=O)N=C(N1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.